Cas no 2228736-22-7 (1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 2228736-22-7
- EN300-1939598
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- Inchi: 1S/C10H6ClF2NO4/c11-5-2-1-3-6(14(17)18)7(5)9(8(15)16)4-10(9,12)13/h1-3H,4H2,(H,15,16)
- InChI Key: IOWMCDWRVFIVFF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C1(C(=O)O)CC1(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 276.9953417g/mol
- Monoisotopic Mass: 276.9953417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1Ų
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939598-0.05g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 0.05g |
$1080.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-0.1g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 0.1g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-0.25g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 0.25g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-0.5g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 0.5g |
$1234.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-1.0g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1939598-2.5g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 2.5g |
$2520.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-5.0g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1939598-10.0g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1939598-1g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 1g |
$1286.0 | 2023-09-17 | ||
| Enamine | EN300-1939598-5g |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228736-22-7 | 5g |
$3728.0 | 2023-09-17 |
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Introduction to 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228736-22-7)
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by the CAS number 2228736-22-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring substituent, which is known for its unique structural and electronic properties. The presence of both chloro and nitro functional groups on the phenyl ring, along with the difluorocyclopropane moiety, contributes to its distinct reactivity and potential biological activity.
The cyclopropane core in this molecule is particularly noteworthy due to its strained three-membered ring structure. This strain imparts high reactivity, making it a valuable scaffold for designing compounds with enhanced binding affinity and metabolic stability. In recent years, there has been a surge in interest towards cyclopropanated derivatives in drug discovery, as they often exhibit improved pharmacokinetic profiles compared to their non-cyclopropanated counterparts.
The 2-chloro-6-nitrophenyl substituent on the aromatic ring plays a crucial role in modulating the electronic properties of the molecule. The chloro group introduces electrophilic character, while the nitro group exerts a strong electron-withdrawing effect. This combination can influence both the solubility and reactivity of the compound, making it an attractive candidate for further derivatization and optimization.
1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. One of the most compelling areas of investigation has been its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By leveraging the structural features of this compound, researchers have designed molecules that can selectively inhibit specific kinases, thereby offering new avenues for treating these conditions.
In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid exhibit potent inhibitory activity against certain tyrosine kinases. The study highlighted how modifications to the phenyl ring and cyclopropane moiety could fine-tune the binding affinity and selectivity of these compounds. This work underscores the importance of this scaffold in developing next-generation kinase inhibitors.
The difluorocyclopropane moiety is another key feature that has attracted considerable interest. Fluorine atoms are known to enhance metabolic stability and binding affinity by increasing lipophilicity and reducing hydrogen bonding capacity. In this context, the presence of two fluorine atoms in 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228736-22-7) may contribute to its favorable pharmacokinetic properties. This makes it an ideal candidate for further exploration in drug development pipelines.
Additionally, computational studies have been employed to elucidate the molecular interactions between 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid and biological targets. These studies have provided valuable insights into how structural modifications can enhance binding affinity and reduce off-target effects. For instance, molecular dynamics simulations have shown that slight alterations to the phenyl ring can significantly improve interactions with protein targets, leading to more effective and selective inhibitors.
The versatility of 1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid extends beyond kinase inhibition. Researchers have also explored its potential as a building block for other therapeutic agents, including antiviral and anti-inflammatory compounds. The unique combination of functional groups on this molecule allows for diverse chemical transformations, enabling the synthesis of structurally diverse derivatives with tailored biological activities.
In conclusion,1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228736-22-7) represents a promising scaffold for pharmaceutical research and development. Its distinctive structural features—particularly the cyclopropane ring and halogenated phenyl group—make it an attractive candidate for designing novel therapeutic agents with improved pharmacokinetic profiles and enhanced biological activity. As research continues to uncover new applications for this compound,1-(2-chloro-6-nitrophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is poised to play a significant role in shaping future advancements in drug discovery.
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